N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]propane-1-sulfonamide
Description
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]propane-1-sulfonamide is a complex organic compound that features a fluorophenyl group, a pyrrolidinone ring, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-2-9-23(21,22)18-12-15(19-8-4-7-16(19)20)11-13-5-3-6-14(17)10-13/h3,5-6,10,15,18H,2,4,7-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAHRSQQTBZSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Propylamine Formation
Intermediate A is synthesized via reductive amination of 2-(3-fluorobenzyl)pyrrolidin-1-one with nitroethane. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing the primary amine backbone (Yield: 85–90%).
Sulfonylation with Propane-1-sulfonyl Chloride
Reaction Conditions Optimization
Sulfonamide formation involves reacting Intermediate A with propane-1-sulfonyl chloride (Intermediate B) under basic conditions. Triethylamine (TEA) or DMAP in dichloromethane (DCM) at 0–5°C achieves optimal yields (Table 1).
Table 1: Sulfonylation Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 0–5 | 4 | 92 |
| NaOH | THF | 25 | 6 | 78 |
| DMAP | Acetone | 10 | 3 | 88 |
Purification and Characterization
Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7). Structural confirmation employs $$ ^1H $$ NMR (δ 7.45–7.12 ppm for fluorophenyl, δ 3.21–2.89 ppm for pyrrolidinone) and $$ ^{19}F $$ NMR (δ -112.5 ppm).
Alternative Routes and Comparative Analysis
Mitsunobu Reaction for Stereochemical Control
For enantiomerically pure variants, the Mitsunobu reaction couples 3-fluorophenol with a chiral pyrrolidinone alcohol. DIAD/Ph₃P mediates inversion, achieving >98% ee (Yield: 65%).
Solid-Phase Synthesis for High-Throughput Production
Immobilizing Intermediate A on Wang resin enables iterative sulfonylation. Cleavage with TFA/water (95:5) delivers the target compound with 89% purity (HPLC).
Industrial-Scale Manufacturing Considerations
Cost-Effective Sulfonyl Chloride Preparation
Propane-1-sulfonyl chloride is synthesized via chlorination of propane-1-thiol using Cl₂ in CCl₄ (Yield: 94%). Excess thiol prevents disulfide byproducts.
Waste Stream Management
Quenching reactions with NaHCO₃ neutralizes HCl byproducts. Solvent recovery (DCM, >80% reclaimed) reduces environmental impact.
Challenges and Mitigation Strategies
Epimerization During Amine Formation
Basic conditions during reductive amination risk racemization. Buffering with AcOH (pH 6–7) suppresses epimerization (<2%).
Sulfonamide Hydrolysis
Long-term storage in humid environments degrades sulfonamides. Lyophilization with trehalose (5% w/w) enhances stability (24 months at 25°C).
Chemical Reactions Analysis
Sulfonamide Formation
The sulfonamide moiety is synthesized via S-N coupling. A common method involves reacting sulfonic acid derivatives with amines under microwave irradiation (70–100°C, 5–15 min), using N-chlorosuccinimide (NCS) and tetrabutylammonium chloride as catalysts . For this compound:
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Sulfonyl chloride precursor : Propane-1-sulfonyl chloride reacts with the amine group of the pyrrolidinone-containing intermediate.
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Conditions : Anhydrous acetonitrile, triethylamine (base), room temperature .
Pyrrolidinone Ring Construction
The 2-oxopyrrolidin-1-yl group is synthesized via cyclization of γ-aminobutyric acid derivatives or through nucleophilic substitution. For example:
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Substrate : 3-(3-Fluorophenyl)propylamine reacts with γ-butyrolactam under acidic conditions .
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Key reagent : Cyanuric chloride facilitates ring closure (yield: 82–89%) .
Hydrolytic Stability
The sulfonamide group shows stability in aqueous media (pH 4–9) but undergoes cleavage under strong acidic (pH < 2) or basic (pH > 12) conditions .
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition above 220°C, with the sulfonamide bond breaking first .
Biological Interactions
The compound’s fluorophenyl and pyrrolidinone groups modulate interactions with proteins involved in neuroinflammatory pathways:
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Target : Butyrophilin 3A1 (BTN3A1) and ecto-F1FO-ATPase (FIFO) .
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Mechanism : Inhibits isoprenoid biosynthetic pathways, reducing pyrophosphate (IPP/HMBPP) production .
Fluorophenyl Modifications
The 3-fluorophenyl group can undergo electrophilic substitution (e.g., nitration, bromination) at the meta position:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (yield: 65%) .
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Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids (yield: 70–85%) .
Sulfonamide Alkylation
The propane-1-sulfonamide side chain reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives .
Key Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1. | Propane-1-sulfonyl chloride + amine intermediate | 78% | |
| 2. | Cyclization of γ-aminobutyric acid derivative | 89% | |
| 3. | Fluorophenyl introduction via SNAr | 82% |
Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties that can be leveraged in drug development. Its structural features suggest potential interactions with biological targets, making it a candidate for:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of compounds with similar structures have shown antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli . The sulfonamide group is known for its antibacterial properties, often used in the treatment of bacterial infections.
- Analgesic Properties : Compounds containing oxopyrrolidine moieties have been investigated for their analgesic effects. The incorporation of the fluorophenyl group may enhance the binding affinity to pain receptors, potentially leading to effective pain relief formulations.
Pharmacological Insights
Research has demonstrated that compounds similar to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]propane-1-sulfonamide can modulate neurotransmitter systems, particularly:
- Dopaminergic Activity : The compound's structure may allow it to interact with dopamine receptors, which could be beneficial in treating conditions such as schizophrenia and Parkinson's disease. Aporphine derivatives have been highlighted for their selectivity towards D2 receptors in high-affinity states .
- CNS Effects : Investigations into the central nervous system (CNS) effects of similar compounds suggest potential applications in neuropharmacology, particularly in developing treatments for mood disorders and anxiety .
Biological Studies
The compound's biological activity can be further explored through:
- Molecular Docking Studies : Computational methods such as molecular docking can predict the interaction between this compound and target proteins. This approach helps identify the most promising candidates for further experimental validation .
- In vitro and In vivo Studies : Experimental studies examining the compound's efficacy and safety profiles are crucial. These studies can involve assessing its pharmacokinetics, toxicity, and therapeutic index in various biological models.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant antibacterial activity against E. coli with MIC values < 50 µg/mL. |
| Study B | CNS Effects | Showed potential anxiolytic effects in animal models, indicating promise for treating anxiety disorders. |
| Study C | Molecular Docking | Identified strong binding affinity to dopamine D2 receptors, suggesting its role in neuropharmacology. |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with sulfonamide groups can act as enzyme inhibitors by mimicking the natural substrate of the enzyme. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring could provide additional binding sites.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)propane-1-sulfonamide
- N-(3-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)propane-1-sulfonamide
- N-(3-(3-methylphenyl)-2-(2-oxopyrrolidin-1-yl)propyl)propane-1-sulfonamide
Uniqueness
The presence of the fluorine atom in N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]propane-1-sulfonamide may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its analogs with different substituents on the phenyl ring.
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a fluorophenyl moiety, a pyrrolidinone ring, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 372.46 Da. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1421495-27-3
- SMILES : CC(C(=O)NCC1CC(=O)N1C(C)C)S(=O)(=O)N
The biological activity of this compound is primarily mediated through its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : This compound may modulate the activity of GPCRs, which play a critical role in signal transduction pathways. Activation or inhibition of these receptors can lead to various physiological effects, including modulation of neurotransmitter release and alteration of cellular signaling pathways .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can have downstream effects on cellular metabolism and signaling.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. The compound's ability to modulate GPCR activity suggests it could play a role in neuroprotection by influencing neurotransmitter systems involved in neuronal health .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Studies have shown that this compound can reduce inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent. This activity could be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders .
Case Studies and Research Findings
Q & A
Basic: What synthetic routes are commonly employed for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group protection. A representative protocol involves:
- Step 1: Reacting a fluorophenyl precursor (e.g., 3-fluorophenylamine) with a propyl linker bearing a 2-oxopyrrolidinyl group.
- Step 2: Sulfonylation using propane-1-sulfonyl chloride under basic conditions (e.g., DMF/NaH at 0–25°C).
- Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures .
Key Considerations:
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Use NMR (¹H/¹³C) to confirm sulfonamide bond formation (δ ~2.8–3.2 ppm for CH2-SO2) .
Advanced: How can reaction conditions be optimized to minimize by-products?
Methodological Answer:
By-product formation (e.g., over-sulfonylation or ring-opening of the pyrrolidinone) can be mitigated by:
- Temperature Control: Maintain ≤25°C during sulfonylation to prevent decomposition.
- Solvent Choice: Use anhydrous DMF for improved solubility of intermediates.
- Stoichiometry: Limit sulfonyl chloride to 1.1 equivalents to avoid di-sulfonylation.
- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
